Welcome to the BenchChem Online Store!
molecular formula C9H6BrNO B586960 4-(2-Bromoacetyl)benzonitrile-d4 CAS No. 1794793-46-6

4-(2-Bromoacetyl)benzonitrile-d4

Cat. No. B586960
M. Wt: 228.081
InChI Key: LJANCPRIUMHGJE-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06300353B1

Procedure details

To a mixture of para-cyanoacetophenone (52 g, 0.36 mol) in chloroform (520 ml) and 48% HBr (5.2 ml), a solution of bromine (19.3 ml) in chloroform (52 ml) was added dropwise over a period of 20 min. The mixture was stirred for 3 h at room temperature and neutralized to pH7 with sat. NaHCO3. The organic layer was washed with sat. NaCl and dried over anhydrous Na2SO4 and concentrated. The residue was chromatographed on silica gel (AcOEt/n-hexane=1/3 as an eluent) and recrystallized to obtain 2-bromo-4′-cyanoacetophenone as a colourless plate (23.4 g, 29%).
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][CH:4]=1)#[N:2].[Br:12]Br.C([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl.Br>[Br:12][CH2:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C(C)=O
Name
Quantity
520 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
5.2 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
19.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
52 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (AcOEt/n-hexane=1/3 as an eluent) and
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06300353B1

Procedure details

To a mixture of para-cyanoacetophenone (52 g, 0.36 mol) in chloroform (520 ml) and 48% HBr (5.2 ml), a solution of bromine (19.3 ml) in chloroform (52 ml) was added dropwise over a period of 20 min. The mixture was stirred for 3 h at room temperature and neutralized to pH7 with sat. NaHCO3. The organic layer was washed with sat. NaCl and dried over anhydrous Na2SO4 and concentrated. The residue was chromatographed on silica gel (AcOEt/n-hexane=1/3 as an eluent) and recrystallized to obtain 2-bromo-4′-cyanoacetophenone as a colourless plate (23.4 g, 29%).
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][CH:4]=1)#[N:2].[Br:12]Br.C([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl.Br>[Br:12][CH2:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C(C)=O
Name
Quantity
520 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
5.2 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
19.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
52 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (AcOEt/n-hexane=1/3 as an eluent) and
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.